molecular formula C18H19NO4 B2491571 2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid CAS No. 1797228-91-1

2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid

Cat. No. B2491571
CAS RN: 1797228-91-1
M. Wt: 313.353
InChI Key: NTCOPYRRGWTSKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid often involves the reaction of specific aryl acid hydrazides with 3-(4-phenoxybenzoyl)propionic acid in phosphorus oxychloride, leading to a series of compounds with varying anti-inflammatory and analgesic activities (Husain et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of similar compounds shows that molecules can be linked by N—H⋯O hydrogen bonds, adopting different conformations in the crystal structure, which is critical for understanding their interaction and function (Yaman et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to the formation of complex structures with specific properties. For example, triorganotin(IV) derivatives of similar acetic acids have been synthesized and characterized, revealing polymeric structures with unique configurations and hydrogen bonding patterns (Baul et al., 2002).

Physical Properties Analysis

The physical properties of compounds within this chemical family, such as crystal structure and hydrogen bonding, significantly influence their stability, solubility, and overall behavior in different environments. These aspects are crucial for designing compounds with desirable physical characteristics for various applications.

Chemical Properties Analysis

The chemical properties, such as reactivity with different substrates or under various conditions, define the versatility and potential applications of these compounds. For example, the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones using related catalysts showcases the potential for synthetic applications in organic chemistry (Yakura et al., 2018).

Scientific Research Applications

1. Synthesis and Biological Application

  • Metal Complex Synthesis : 2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid was used to synthesize metal complexes with various ions, which were characterized using several techniques. These complexes were examined for their antibacterial and antifungal activities (Hussien et al., 2017).

2. Enantioselective Preparation in Organic Chemistry

  • Chiral Compound Synthesis : The compound's derivatives were involved in the enantioselective preparation of dihydropyrimidones, which are important for developing chiral compounds and have applications in stereochemical configurations (Goss et al., 2009).

3. Antimycobacterial Properties

  • Antimycobacterial Activity : A derivative of the compound showed significant in vitro activity against Mycobacterium tuberculosis, indicating potential as an antimycobacterial agent (Ali & Shaharyar, 2007).

4. Synthesis of Drug Metabolites

  • Drug Metabolite Synthesis : It was used in the synthesis of human drug metabolites like hydroxypropranolol and hydroxydiclofenac, showcasing the compound's role in drug metabolism studies (Kinne et al., 2009).

5. Crystal Structure and Spectroscopic Features

  • Crystallography and Spectroscopy : Its derivative, 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, was synthesized and characterized, contributing to the understanding of molecular structure and bonding through crystallography and IR spectroscopy (Yaman et al., 2019).

6. Antimicrobial Agent Synthesis

  • Antimicrobial Activity : Synthesized derivatives exhibited potential as antimicrobial agents, expanding the compound's application in the development of new antimicrobials (Doraswamy & Ramana, 2013).

7. Antihyperglycemic and Lipid Modulating Agents

  • Metabolic Disease Treatment : Phenyl acetic acid derivatives synthesized from it showed promising results as antihyperglycemic and lipid-modulating agents, indicating potential therapeutic applications (Das et al., 2003).

8. Solubility and Thermodynamics in Organic Systems

  • Solubility Study : The solubility of para-methoxyphenylacetic acid, a related compound, in various solvents was studied, providing valuable data for its purification and crystallization processes (Tangirala et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-[2-[(3-propan-2-yloxyphenyl)carbamoyl]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12(2)23-15-8-5-7-14(11-15)19-18(22)16-9-4-3-6-13(16)10-17(20)21/h3-9,11-12H,10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCOPYRRGWTSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid

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